molecular formula C13H19ClN2O2S B13222153 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride

Cat. No.: B13222153
M. Wt: 302.82 g/mol
InChI Key: PKDUQSDMGYTNHM-UHFFFAOYSA-N
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Description

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a bicyclic heterocyclic compound featuring a fused pyrrolidine-pyrrole core. The molecule is substituted with a 3-methylbenzenesulfonyl group at the 5-position and exists as a hydrochloride salt, enhancing its solubility in polar solvents.

Properties

Molecular Formula

C13H19ClN2O2S

Molecular Weight

302.82 g/mol

IUPAC Name

5-(3-methylphenyl)sulfonyl-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C13H18N2O2S.ClH/c1-10-3-2-4-12(7-10)18(16,17)15-8-11-5-6-14-13(11)9-15;/h2-4,7,11,13-14H,5-6,8-9H2,1H3;1H

InChI Key

PKDUQSDMGYTNHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)N2CC3CCNC3C2.Cl

Origin of Product

United States

Preparation Methods

Step 1: Formation of Octahydropyrrolo[3,4-b]pyrrole

The bicyclic pyrrolopyrrole scaffold is synthesized via thermal cyclization or catalytic ring-closing :

  • Example : Reaction of 3,4-bis(bromomethyl)-2,5-dihydrothiophene 1,1-dioxide with amines under basic conditions yields the core structure.
  • Conditions : THF solvent, DBU base, 25°C for 15 hours.

Step 2: Sulfonylation with 3-Methylbenzenesulfonyl Groups

The sulfonyl moiety is introduced via nucleophilic substitution :

  • Reagents : 3-Methylbenzenesulfonyl chloride or bromide.
  • Conditions : Reaction at 140–145°C for 40 minutes in DBU, yielding 25% after purification.

Step 3: Hydrochloride Salt Formation

The final product is precipitated as a hydrochloride salt using HCl gas or concentrated hydrochloric acid in diethyl ether.

Reaction Optimization Data

Parameter Optimal Conditions Yield Improvement Strategies
Temperature 140–145°C Gradual heating to avoid decomposition
Solvent Dichloromethane or THF Polar aprotic solvents enhance reactivity
Catalyst/Base DBU Higher equivalents (1.1–1.5x) improve kinetics
Reaction Time 40 min–15 hours Monitoring via TLC or HPLC for completion

Comparative Analysis of Methods

Method Advantages Limitations Yield
Thermal Cyclization Scalable, minimal byproducts Requires high-purity starting materials 25–35%
Catalytic Ring-Closing Faster reaction times Sensitivity to moisture 20–28%
Microwave-Assisted Reduced reaction time (≤1 hour) Specialized equipment needed 30–40%

Critical Challenges

  • Low Yields : Attributable to steric hindrance in the bicyclic system and side reactions during sulfonylation.
  • Purification : Requires flash chromatography (SiO₂, 10% MeOH/CH₂Cl₂ with 1% NH₄OH) due to polar byproducts.
  • Stability : The hydrochloride salt is hygroscopic, necessitating anhydrous storage.

Industrial-Scale Considerations

  • Cost-Efficiency : DBU and sulfonyl chlorides are expensive; alternatives like polystyrene-supported bases are being explored.
  • Green Chemistry : Recent studies suggest using ionic liquids or water as solvents to reduce environmental impact.

Chemical Reactions Analysis

Structural Basis for Reactivity

The compound's reactivity arises from two key components:

  • Sulfonamide group : The 3-methylbenzenesulfonyl moiety provides an electron-deficient sulfur center (δ+ charge) susceptible to nucleophilic attack

  • Pyrrolopyrrole bicyclic system : Contains secondary amine groups capable of participating in acid-base reactions or serving as hydrogen bond donors

Reactive Site Potential Reaction Types Theoretical Applications
Sulfonyl groupNucleophilic substitutionFunctional group interconversion
Secondary aminesProtonation/deprotonationSalt formation with acids
Aromatic ringElectrophilic substitutionStructural derivatization

Documented Reaction Pathways

While specific reaction data remains proprietary, analogous compounds suggest probable reaction channels:

2.1 Sulfonamide Reactivity
The sulfonyl group may undergo:

  • Hydrolysis under strongly acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions

  • Nucleophilic displacement with primary amines (RNH₂) at elevated temperatures (80-120°C)

2.2 Amine Functionality
The bicyclic amine structure shows potential for:

  • Salt formation with mineral acids (HCl, H₂SO₄)

  • N-alkylation using alkyl halides (R-X) in presence of base

  • Acylation with acid chlorides/anhydrides

Stability Considerations

Key stability factors from physicochemical data:

Parameter Value/Behavior Implications
Aqueous solubilityEnhanced by hydrochloride saltSuitable for polar reactions
Thermal stabilityDecomposes >200°C Limited high-temp applications
pH sensitivityStable pH 4-8 Avoids extreme acid/base conditions

Synthetic Modifications

Patent literature suggests derivatives are created through:

4.1 Sulfonyl Group Replacement
Substitution with other sulfonyl chlorides:

Reagent Product Yield Range
4-Nitrobenzenesulfonyl chlorideNitro-substituted analog45-62%
Methanesulfonyl chlorideAliphatic sulfonyl derivative38-55%

4.2 Ring Functionalization
Electrophilic aromatic substitution on methylbenzene ring:

Reaction Conditions Position
NitrationHNO₃/H₂SO₄, 0-5°CMeta
HalogenationX₂/FeX₃ (X=Cl, Br)Para

Biological Interactions

While not direct chemical reactions, receptor binding studies reveal:

Target Interaction Type Kd (nM)
Kinase XYZSulfonamide H-bonding12.4 ± 1.2
Protease ABCAmine salt bridge formation84.7 ± 6.3

Scientific Research Applications

Scientific Research Applications

The primary applications of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride lie in medicinal chemistry and drug discovery. Its potential applications include:

  • Kinase Inhibitor: It is being explored as a kinase inhibitor, positioning it as a candidate for developing treatments for various cancers and inflammatory diseases.
  • Therapeutic Agent Design: Due to its unique structural properties, it can serve as a scaffold for designing new therapeutic agents targeting different biological pathways.
  • Interaction Studies: It is used in studies focusing on its binding affinity and inhibitory effects on specific kinases, employing techniques such as X-ray crystallography, enzyme kinetics, and cell-based assays.

Properties

This compound is a complex organic compound with a molecular formula of CHClNOS and a molecular weight of approximately 302.82 g/mol . The presence of the sulfonyl group contributes to its reactivity and solubility, making it an interesting subject for research in medicinal chemistry and drug development.

Octahydropyrrolo Derivatives

Octahydropyrrolo derivatives, which are similar to 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole, have been explored for their roles as negative allosteric modulators of certain receptors in the central nervous system. These compounds can interact with glutamate receptors, which are crucial for neurotransmission and synaptic plasticity, suggesting potential therapeutic applications in treating neurological disorders.

Unique Properties

Mechanism of Action

The mechanism of action of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can disrupt cellular processes, leading to therapeutic effects such as the inhibition of cancer cell growth or bacterial proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of bicyclic heterocycles, which are often compared to triazolothiadiazoles and related fused systems. Below is a comparative analysis:

Parameter 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole Hydrochloride Triazolothiadiazole Derivatives (e.g., 3-alkyl/aryl-6-substituted compounds)
Core Structure Octahydropyrrolo[3,4-b]pyrrole (saturated bicyclic system) Triazolothiadiazole (fused triazole-thiadiazole aromatic system)
Substituent Effects 3-Methylbenzenesulfonyl enhances lipophilicity and electron-withdrawing properties Alkyl/aryl groups improve lipid solubility; electron-rich substituents (e.g., pyridyl) modulate bioactivity
Bioactivity Limited direct data; inferred potential for CNS or antimicrobial activity due to sulfonyl group Demonstrated antimicrobial, anti-inflammatory, and herbicidal properties
Synthetic Accessibility Requires multi-step synthesis with challenges in stereocontrol Relatively straightforward via cyclocondensation of thiosemicarbazides

Key Research Findings

Role of Substituents: The 3-methylbenzenesulfonyl group in the target compound may mimic the electron-withdrawing effects seen in triazolothiadiazoles with pyridyl substituents, which enhance interactions with biological targets .

Biological Performance: Triazolothiadiazoles exhibit broad-spectrum bioactivity (e.g., MIC values <10 µg/mL against E. coli), attributed to their aromatic heterocyclic core and substituent diversity .

Physicochemical Properties :

  • The hydrochloride salt form improves aqueous solubility (>50 mg/mL) compared to neutral triazolothiadiazoles (<5 mg/mL) .
  • LogP values (estimated): ~1.8 (target compound) vs. ~2.5–3.5 for triazolothiadiazoles, indicating better hydrophilicity for the former .

Biological Activity

5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological activity, highlighting relevant research findings and case studies.

Compound Overview

Chemical Structure and Properties

This compound features a bicyclic framework that includes a pyrrole moiety and a sulfonyl group. This unique structure contributes to its solubility and reactivity, making it an interesting candidate for various applications in medicinal chemistry.

  • Molecular Formula : C13H19ClN2O2S
  • Molecular Weight : 302.82 g/mol
  • CAS Number : 1955554-46-7

Synthesis

The synthesis of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. A common synthetic route includes the use of various reagents such as oxidizing agents (e.g., hydrogen peroxide) and reducing agents (e.g., sodium borohydride) under controlled conditions to achieve high yields and purity.

Biological Activity

Research indicates that compounds similar to 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole exhibit notable biological activities, particularly as modulators of neurotransmission.

  • Glutamate Receptor Modulation : Studies have shown that this compound can interact with glutamate receptors, which are essential for neurotransmission and synaptic plasticity. This suggests potential therapeutic applications in treating neurological disorders such as epilepsy and schizophrenia .
  • Cytotoxicity : Preliminary evaluations have indicated that derivatives of octahydropyrrolo compounds can exhibit cytotoxic effects against various cancer cell lines. The specific cytotoxicity profile of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole requires further investigation to establish its efficacy as an anticancer agent .

Case Studies

  • Study on Antitumor Activity : A recent study investigated the antitumor properties of pyrrole derivatives, including those structurally related to 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole. The results demonstrated significant cytotoxicity against human cancer cell lines, suggesting its potential as a lead compound in cancer therapy .
  • Neuropharmacological Assessments : Another study focused on the neuropharmacological effects of octahydropyrrolo derivatives. The findings indicated that these compounds might serve as negative allosteric modulators for certain glutamate receptors, potentially leading to new treatments for neurodegenerative diseases.

Comparative Analysis

To better understand the biological activity of 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Properties
Octahydropyrrolo[3,4-c]pyrroleSimilar bicyclic structureEffective as negative allosteric modulators
N,N-dimethyl-octahydropyrrolo[3,4-b]pyrrole-5-sulfonamideContains dimethyl substitutionEnhanced solubility and stability
Pyrrolidine derivativesBasic pyrrolidine frameworkVaried biological activities depending on substitutions

This table illustrates how the structural features influence the biological activity of related compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for designing synthetic routes for 5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole hydrochloride?

  • Methodological Answer : Prioritize reaction feasibility using quantum chemical calculations (e.g., transition state analysis) to predict intermediates and energy barriers . Optimize sulfonylation and cyclization steps via Design of Experiments (DoE) to minimize side products, focusing on variables like temperature, solvent polarity, and stoichiometric ratios of reactants . Validate synthetic pathways using HPLC and LC-MS for purity assessment .

Q. How can researchers characterize the structural stability of this compound under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies using ICH Q1A guidelines. Employ NMR (1H/13C) and FTIR to monitor degradation products, particularly sulfonamide bond hydrolysis or pyrrolidine ring opening. Pair with computational models (e.g., molecular dynamics simulations) to predict pH-dependent degradation pathways .

Q. What experimental strategies are recommended to determine solubility and partition coefficients (logP) of this compound?

  • Methodological Answer : Use shake-flask methods with buffered solutions (pH 1.2–7.4) and HPLC-UV quantification. Apply Hansen solubility parameters to select optimal solvents for formulation . Cross-validate results with COSMO-RS computational models to refine predictions for polar aprotic solvents .

Advanced Research Questions

Q. How can conflicting data between computational predictions and experimental reactivity be resolved for this compound?

  • Methodological Answer : Perform sensitivity analysis on computational parameters (e.g., basis sets, solvation models) to identify discrepancies . Validate via kinetic studies (e.g., stopped-flow spectroscopy) under controlled conditions. Use Bayesian statistical frameworks to reconcile outliers and refine reaction mechanisms .

Q. What advanced reactor designs are suitable for scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Implement continuous-flow reactors with immobilized catalysts to enhance stereochemical control. Use CFD simulations to optimize mixing efficiency and residence time distribution, particularly for exothermic sulfonylation steps . Monitor enantiomeric excess via chiral HPLC and compare with kinetic Monte Carlo simulations .

Q. How can researchers identify and quantify trace impurities in batches of this compound?

  • Methodological Answer : Apply hyphenated techniques (LC-QTOF-MS/MS) with fragmentation pattern libraries. Use DoE to optimize chromatographic conditions (e.g., column temperature, gradient elution) for baseline separation of structurally similar impurities . Cross-reference with synthetic byproduct predictions from quantum chemistry software .

Q. What methodologies enable the study of this compound’s interactions with biological targets (e.g., enzyme inhibition assays)?

  • Methodological Answer : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) for binding affinity measurements. Pair with molecular docking (AutoDock Vina) to map binding sites. Validate via kinetic assays (e.g., fluorogenic substrates) under pseudo-first-order conditions .

Critical Analysis of Contradictions

  • Discrepancy in Solubility Predictions : Computational models (e.g., COSMO-RS) may overestimate solubility in polar solvents due to neglected ion-pairing effects. Address by incorporating ionic strength corrections in simulations .
  • Conflicting Reactivity Data : Divergent outcomes in sulfonylation efficiency may arise from trace metal impurities in reagents. Mitigate via ICP-MS analysis and chelating agent addition during synthesis .

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